(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE is an organic compound that features a benzodioxole ring and a bromo-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Bromo-Fluorophenyl Group: This step involves the bromination and fluorination of a phenyl ring, which can be achieved using bromine and fluorine reagents under controlled conditions.
Coupling Reaction: The final step involves coupling the benzodioxole ring with the bromo-fluorophenyl group through a propenamide linkage. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the benzodioxole ring suggests potential activity as a bioactive molecule, possibly interacting with biological targets such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole ring and the bromo-fluorophenyl group could play a role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-CHLORO-2-FLUOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorine atom instead of a bromine atom.
(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-CHLOROPHENYL)-2-PROPENAMIDE: Similar structure with a chlorine atom instead of a fluorine atom.
Uniqueness
The uniqueness of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(4-BROMO-2-FLUOROPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-bromo-2-fluorophenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFNO3/c17-11-3-4-13(12(18)8-11)19-16(20)6-2-10-1-5-14-15(7-10)22-9-21-14/h1-8H,9H2,(H,19,20)/b6-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREDKKJKEFLTEG-QHHAFSJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.